molecular formula C16H17N3O4 B2404541 N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide CAS No. 899950-82-4

N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide

Cat. No.: B2404541
CAS No.: 899950-82-4
M. Wt: 315.329
InChI Key: KCDOWQUWENBBCS-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a carbamoyl group, and an oxalamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne. The carbamoyl group is then introduced via a reaction with an isocyanate. Finally, the oxalamide moiety is formed through the reaction of the intermediate compound with oxalyl chloride and cyclopentylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoyl-1-benzofuran-3-yl)-N’-(2,6-difluorobenzyl)ethanediamide
  • N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide
  • N-(2-carbamoyl-1-benzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Uniqueness

N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide is unique due to its specific structural features, such as the combination of a benzofuran ring with a carbamoyl group and an oxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-cyclopentyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c17-14(20)13-12(10-7-3-4-8-11(10)23-13)19-16(22)15(21)18-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,17,20)(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDOWQUWENBBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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